6-Hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-YL)-chromen-4-one
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Overview
Description
6-Hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-YL)-chromen-4-one is a complex organic compound with a molecular formula of C26H27N2O5. This compound is characterized by its unique structure, which includes a chromen-4-one core, a benzoimidazole moiety, and a hexyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-YL)-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Benzoimidazole Moiety: The benzoimidazole group is introduced through a condensation reaction between an o-phenylenediamine derivative and a suitable aldehyde or ketone.
Attachment of the Hexyl Side Chain: The hexyl group is usually introduced via alkylation reactions using hexyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-YL)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The benzoimidazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoimidazole derivatives.
Scientific Research Applications
6-Hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-YL)-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-YL)-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Hexyl-7-hydroxy-3-(1H-benzoimidazol-2-YL)-chromen-4-one: Lacks the methyl group on the benzoimidazole moiety.
6-Hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-YL)-chromen-2-one: Differing position of the chromenone core.
Uniqueness
6-Hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-YL)-chromen-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-hexyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-3-4-5-6-9-15-12-16-21(13-20(15)26)28-14-17(22(16)27)23-24-18-10-7-8-11-19(18)25(23)2/h7-8,10-14,26H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIZJHSDPSUMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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